Tocoretinate

Übersicht

Beschreibung

Tretinoin Tocoferil ist eine Verbindung, die die Vorteile von Tretinoin, einem Retinoid, und Tocoferil, einer Form von Vitamin E, kombiniert. Diese Verbindung wird hauptsächlich in der Dermatologie eingesetzt, da sie bei der Behandlung verschiedener Hauterkrankungen wie Akne vulgaris, Hautalterung und Hyperpigmentierung wirksam ist . Tretinoin Tocoferil ist auch für seine antiulzerativen Eigenschaften bekannt und wird zur Behandlung von Hautgeschwüren eingesetzt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Tretinoin Tocoferil beinhaltet die Veresterung von All-trans-Retinsäure (Tretinoin) mit α-Tocopherol. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel, um den Veresterungsprozess zu erleichtern. Eine übliche Methode beinhaltet das Auflösen von Tretinoin in Dichlormethan und die Reaktion mit α-Tocopherol in Gegenwart eines Katalysators .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tretinoin Tocoferil folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Produkt wird dann durch Techniken wie Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tretinoin Tocoferil durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung ist anfällig für oxidativen Abbau, wenn sie Licht und Luft ausgesetzt ist.

Photodegradation: Tretinoin Tocoferil zerfällt bei Belichtung mit sichtbarem und UV-Licht, insbesondere bei Wellenlängen unter 480 nm.

Häufige Reagenzien und Bedingungen

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder atmosphärischem Sauerstoff oxidiert werden.

Photodegradation: Die Belichtung mit UV-Lichtquellen wie UV-A-Fluoreszenzlampen kann zu Photodegradation führen.

Hauptprodukte, die gebildet werden

Photodegradation: Zu den Photodegradationsprodukten gehören verschiedene Isomere und Spaltprodukte der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Tretinoin Tocoferil hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Dermatologie: Es wird zur Behandlung von Akne vulgaris, Hautalterung und Hyperpigmentierung eingesetzt.

Wundheilung: Die Verbindung fördert die Heilung von Hautgeschwüren, indem sie die Gewebsgranulation und die Wundheilung fördert.

Nanotechnologie: Tretinoin-beladene Nanofasern wurden für die topische Hautverabreichung entwickelt und zeigen Potenzial als Anti-Akne-Pflaster.

Analyse Chemischer Reaktionen

Types of Reactions

Tretinoin tocoferil undergoes several types of chemical reactions, including:

Oxidation: The compound is susceptible to oxidative degradation when exposed to light and air.

Photodegradation: Tretinoin tocoferil degrades under exposure to visible and UV light, particularly at wavelengths below 480 nm.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or atmospheric oxygen.

Photodegradation: Exposure to UV light sources such as UV-A fluorescent lamps can induce photodegradation.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Tocoretinate has been primarily utilized in dermatological treatments, particularly for conditions resistant to conventional therapies.

Treatment of Discoid Lupus Erythematosus (DLE)

A study documented two cases of refractory DLE treated with topical this compound. The patients exhibited significant improvements in skin atrophy, pigmentation, and erythema after one month of treatment. Notably, no side effects were reported, and the patients expressed satisfaction with the results, leading to prolonged use of the compound .

Table 1: Case Studies on this compound for DLE Treatment

| Patient | Initial Condition | Treatment Duration | Improvement Observed | Side Effects |

|---|---|---|---|---|

| 1 | Erosions, pigmentation | 18 months | Significant reduction in erythema and pigmentation | None |

| 2 | Erosions, atrophy | 11 months | Near complete resolution of lesions | None |

Efficacy in Lichen and Macular Amyloidosis

This compound has also shown promise in treating lichen amyloidosis and macular amyloidosis. In a clinical study involving ten patients, topical application resulted in varying degrees of improvement. Histological evaluations indicated normalization of epidermal differentiation markers such as involucrin and keratins .

Table 2: Clinical Outcomes of this compound in Amyloidosis

| Patient | Condition | Treatment Regimen | Clinical Outcome |

|---|---|---|---|

| 1 | Lichen amyloidosis | Daily topical application | Very good improvement |

| 2 | Macular amyloidosis | Daily topical application | Moderate improvement |

| ... | ... | ... | ... |

Neuroprotective Potential

Emerging research suggests that this compound may also have applications in neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta plaques, a hallmark feature of Alzheimer's pathology.

Table 3: Neuroprotective Effects of this compound

| Study Focus | Findings |

|---|---|

| Amyloid Beta Aggregation | Inhibition observed; potential therapeutic avenue |

| Neuroprotection Mechanisms | Antioxidant properties may protect nerve cells |

Conclusion and Future Directions

This compound demonstrates significant potential across various medical fields, particularly dermatology and neuroprotection. Its ability to improve skin conditions resistant to traditional therapies positions it as a valuable treatment option. However, further research through double-blind placebo-controlled studies is essential to confirm its efficacy and safety across broader patient populations.

Wirkmechanismus

Tretinoin Tocoferil entfaltet seine Wirkung durch einen dualen Mechanismus:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Retinol: Ein Vorläufer von Tretinoin, der in verschiedenen Hautpflegeprodukten wegen seiner Anti-Aging-Eigenschaften verwendet wird.

Isotretinoin: Ein Retinoid, das oral zur Behandlung von schwerer Akne eingesetzt wird.

Adapalen: Ein synthetisches Retinoid, das topisch zur Behandlung von Akne eingesetzt wird.

Tazaroten: Ein Retinoid, das zur Behandlung von Psoriasis und Akne eingesetzt wird.

Einzigartigkeit

Tretinoin Tocoferil ist einzigartig aufgrund seiner Kombination von Tretinoin und Tocoferil, die sowohl Retinoid- als auch antioxidative Vorteile bietet. Dieser duale Wirkmechanismus erhöht seine Wirksamkeit bei der Behandlung von Hauterkrankungen und minimiert gleichzeitig potenzielle Nebenwirkungen, die mit der Anwendung von Retinoiden verbunden sind .

Biologische Aktivität

Tocoretinate, a synthetic derivative of vitamin E, has garnered attention for its potential biological activities, particularly in tissue repair and dermatological applications. This article synthesizes current research findings, clinical studies, and pharmacological data to elucidate the biological activity of this compound.

Overview of this compound

This compound is primarily known for its role in promoting tissue repair and has been studied for its effects on various skin conditions. Its mechanism of action is linked to its ability to modulate cellular responses and enhance wound healing processes.

Tissue Repair Promotion

This compound has been identified as a tissue-repair promoting agent. Research indicates that it enhances fibroblast activity and collagen synthesis, which are crucial for wound healing. In a study by Sakyo et al., the compound was shown to significantly upregulate the expression of genes associated with tissue repair processes, including collagen and elastin synthesis .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which contribute to its effectiveness in treating skin disorders. By reducing pro-inflammatory cytokines, it helps alleviate symptoms associated with conditions like systemic sclerosis and morphea. In a clinical trial, topical this compound led to improvements in hypertrophic scars and skin sclerosis .

Case Study: Systemic Sclerosis

A notable study focused on the application of this compound in patients with systemic sclerosis demonstrated significant clinical improvements. Patients treated with topical this compound showed reduced skin thickening and improved mobility. The study highlighted the compound's role in modulating fibroblast activity and collagen deposition .

Case Study: Amyloidosis

Another investigation assessed the efficacy of this compound in patients with lichen amyloidosis and macular amyloidosis. The results indicated that topical application not only reduced clinical symptoms but also normalized epidermal structure, suggesting a restorative effect on skin integrity .

The biological activity of this compound can be attributed to several mechanisms:

- Retinoic Acid Receptor Agonism : this compound acts as an agonist for retinoic acid receptors, influencing gene expression related to skin health and repair .

- Fibroblast Modulation : It enhances fibroblast proliferation and activity, leading to increased collagen production essential for wound healing.

- Antioxidant Properties : As a derivative of vitamin E, it possesses antioxidant capabilities that protect skin cells from oxidative stress.

Data Tables

| Study | Condition | Treatment | Outcome |

|---|---|---|---|

| Sakyo et al. (1991) | General tissue repair | Topical this compound | Enhanced collagen synthesis |

| Clinical Trial (Sclerosis) | Systemic sclerosis | Topical this compound | Reduced skin thickening |

| Clinical Study (Amyloidosis) | Lichen & macular amyloidosis | Topical this compound | Reduced symptoms; normalized epidermal structure |

Eigenschaften

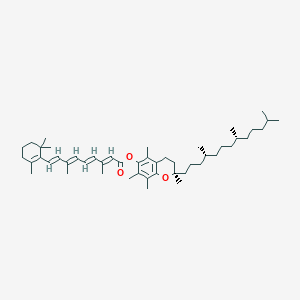

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQIJXOWVAHQES-UNAKLNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046923 | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-49-2, 40516-48-1 | |

| Record name | α-Tocopheryl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin tocoferil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOPHERYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRETINOIN TOCOFERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.